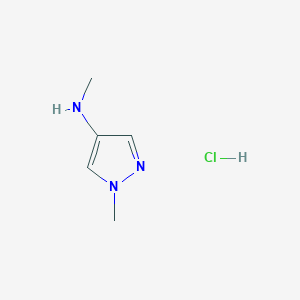

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride

Overview

Description

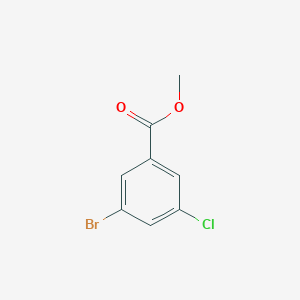

“N,1-dimethyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C5H10ClN3 . It is used in various chemical reactions and has several biological activities .

Molecular Structure Analysis

The molecular structure of “N,1-dimethyl-1H-pyrazol-4-amine hydrochloride” can be represented by the InChI code1S/C5H9N3.ClH/c1-6-5-3-7-8(2)4-5;/h3-4,6H,1-2H3;1H . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure. Physical And Chemical Properties Analysis

“N,1-dimethyl-1H-pyrazol-4-amine hydrochloride” is a powder at room temperature . Its molecular weight is 147.61 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Energetic Materials

- Field : Chemistry of Heterocyclic Compounds .

- Application : N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its derivatives are being studied as promising melt-castable explosives .

- Method : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Four new energetic derivatives were prepared through nucleophilic reactions .

- Results : One of the synthesized compounds has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive .

Anticancer Agents

- Field : Medicinal Chemistry .

- Application : N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives are being explored as potential anticancer agents, specifically as inhibitors of Cyclin-dependent kinase 2 (CDK2) .

- Method : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .

- Results : Among the synthesized compounds, one was found to be the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM) .

Synthesis of Polysubstituted Triazoles

- Field : Organic Chemistry .

- Application : Compounds similar to “N,1-dimethyl-1H-pyrazol-4-amine hydrochloride” have been used in the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles .

- Method : The compounds were used in a one-pot three-step synthesis involving a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with high overall yields .

- Results : The synthesized polysubstituted triazoles could have potential applications in various fields due to the versatile nature of triazole compounds .

Antileishmanial and Antimalarial Agents

- Field : Medicinal Chemistry .

- Application : Some hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

- Method : The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018 µg/mL) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130 µg/mL) and amphotericin B deoxycholate (IC50 = 0.047 µg/mL), respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Synthesis of Polysubstituted Triazoles

- Field : Organic Chemistry .

- Application : Compounds similar to “N,1-dimethyl-1H-pyrazol-4-amine hydrochloride” have been used in the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles .

- Method : The compounds were used in a one-pot three-step synthesis involving a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with high overall yields .

- Results : The synthesized polysubstituted triazoles could have potential applications in various fields due to the versatile nature of triazole compounds .

Antileishmanial and Antimalarial Agents

- Field : Medicinal Chemistry .

- Application : Some hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

- Method : The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018 µg/mL) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130 µg/mL) and amphotericin B deoxycholate (IC50 = 0.047 µg/mL), respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

N,1-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-6-5-3-7-8(2)4-5;/h3-4,6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRJQVSBPMJLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(N=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride | |

CAS RN |

1333842-76-4 | |

| Record name | N,1-dimethyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)

![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)

![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)

![N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422584.png)

![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)

![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)

![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)

![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)